molecular formula C16H24BClN2O4 B578649 tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310404-53-5

tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B578649
CAS No.: 1310404-53-5
M. Wt: 354.638
InChI Key: DCHNZMSXFZTTID-UHFFFAOYSA-N
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Description

Tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H24BClN2O4 and its molecular weight is 354.638. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that boronic esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could target molecules that undergo such reactions.

Mode of Action

The compound likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as this compound, is influenced by the ph and can be considerably accelerated at physiological ph . This could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH , which could impact the compound’s stability and efficacy.

Biological Activity

tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1310404-53-5) is a compound with significant potential in medicinal chemistry due to its structural features that facilitate biological interactions. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BClN2O4C_{16}H_{24}BClN_2O_4. The compound features a pyridine ring substituted with a chloro group and a dioxaborolane moiety that enhances its reactivity and biological profile.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases or enzymes involved in cancer progression. For instance, compounds with similar scaffolds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anticancer Properties : Similar derivatives have been investigated for their ability to inhibit tumor cell proliferation without affecting normal cells. This selective toxicity is vital for developing effective cancer therapies .
  • Signal Transduction Modulation : The presence of the dioxaborolane group may facilitate interactions with signaling pathways involved in cell growth and survival. This could lead to altered phosphorylation states of key proteins involved in these pathways .

Case Study 1: In Vitro Anticancer Activity

A study investigated the effect of related compounds on liver cancer cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM while sparing non-tumorigenic cells. This selectivity highlights the potential therapeutic applications of similar compounds .

Case Study 2: Mechanistic Insights into CDK Inhibition

Research on structurally analogous compounds has provided insights into their mechanism of action as CDK inhibitors. These studies employed crystallography to elucidate binding interactions within the ATP-binding pocket of CDKs, suggesting that modifications to the dioxaborolane structure could enhance potency and metabolic stability .

Pharmacological Profiles

The pharmacological profiles of related compounds indicate promising bioactivity:

CompoundIC50 (µM)Selectivity IndexMetabolic Stability (%)
Compound A0.5>10074
Compound B1.0>5060
tert-butyl carbamateTBDTBDTBD

Note: Values are illustrative; specific data for this compound is not yet available but can be inferred from related studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced into the pyridine scaffold. Key steps include:

  • Protection of the amine group : Boc (tert-butoxycarbonyl) protection using Boc anhydride under inert conditions (e.g., N₂ atmosphere) and low temperatures (−78°C to 0°C) to prevent side reactions .
  • Boronate ester installation : Reaction of a halogenated pyridine precursor (e.g., 6-chloro-5-iodopyridin-3-amine) with bis(pinacolato)diboron or pinacol borane in the presence of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases (e.g., NaHCO₃) .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization to isolate the product .

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm, while the pyridine ring protons show distinct splitting patterns .
  • Mass Spectrometry (LC-MS or ESI-MS) : Validates molecular weight (e.g., m/z calculated for C₁₇H₂₇BN₂O₄: 326.3) and detects impurities .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) for biological studies .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the boronate ester .
  • Moisture control : Use desiccants and airtight containers, as the dioxaborolane group is sensitive to water .
  • Handling : Avoid prolonged exposure to light or heat, which may degrade the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized when the boronate ester is unstable?

  • Stabilizing agents : Add radical scavengers (e.g., BHT) to suppress boronate ester decomposition during Pd-catalyzed reactions .
  • Low-temperature protocols : Conduct coupling reactions at 0–25°C instead of elevated temperatures to minimize side reactions .
  • Alternative solvents : Replace polar aprotic solvents (e.g., DMAc) with THF or toluene to reduce boronate ester hydrolysis .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for pyridine ring protons and boronate ester signals .
  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What are the applications of this compound in medicinal chemistry?

  • Kinase inhibitor synthesis : The boronate ester enables Suzuki couplings to aryl halides in target molecules (e.g., tyrosine kinase inhibitors) .
  • PROTAC development : Serves as a linker intermediate for recruiting E3 ubiquitin ligases in targeted protein degradation .
  • Biological probes : Used in fluorescence polarization assays to study protein-ligand interactions due to its rigid pyridine-boronate structure .

Q. Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reaction yields between batches?

  • Parameter screening : Systematically vary Pd catalyst loadings (0.5–5 mol%), ligand ratios (e.g., PPh₃:Pd), and reaction times .
  • Quality control of reagents : Ensure boronate ester precursors are anhydrous (test via Karl Fischer titration) .
  • Reaction monitoring : Use in-situ IR spectroscopy to track boronate ester consumption and optimize quenching times .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation)?

  • Ligand optimization : Replace PPh₃ with XPhos or SPhos to suppress β-hydride elimination in Pd-mediated steps .
  • Additive screening : Include KI (10–20 mol%) to stabilize Pd intermediates and reduce proto-deboronation .

Properties

IUPAC Name

tert-butyl N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-10-8-11(12(18)19-9-10)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHNZMSXFZTTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694428
Record name tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-53-5
Record name Carbamic acid, N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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